Bis(2-ethylhexyl) dithiodiacetate
Overview
Description
Bis(2-ethylhexyl) dithiodiacetate: is an organic compound with the molecular formula C20H38O4S2. This compound is widely used in various industrial applications, particularly in the rubber and plastic industries, due to its properties as a vulcanization accelerator .
Mechanism of Action
Bis(2-ethylhexyl) dithiodiacetate, also known as 2,2’-Dithiobisacetic acid bis(2-ethylhexyl) ester, is a compound with a molecular formula of C20H38O4S2 and a molecular weight of 406.64
Mode of Action
It is known that the compound possesses two acetate groups and two dithioester groups. These functional groups can potentially bind to metal ions, suggesting this compound as a candidate chelating agent.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound’s potential as a chelating agent suggests it may influence pathways involving metal ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound may be very toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as Bis(2-ethylhexyl) phthalate (DEHP), can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions within the body .
Cellular Effects
Related compounds like DEHP have been shown to induce changes in gene expression, cell signaling pathways, and cellular metabolism . These changes can influence cell function and potentially lead to adverse health effects .
Molecular Mechanism
Related compounds like DEHP have been shown to exert their effects through non-genotoxic mechanisms related to multiple molecular signals, including PPARα activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Dosage Effects in Animal Models
Related compounds like DEHP have been shown to cause liver dysfunction at high doses .
Metabolic Pathways
Related compounds like DEHP are known to be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Transport and Distribution
Related compounds like DEHP are known to be distributed throughout the body and can accumulate in certain tissues .
Subcellular Localization
Related compounds like DEHP are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) dithiodiacetate is typically synthesized through a two-step process:
Formation of the disulfide intermediate: 2-ethylhexanol reacts with disulfur dichloride to form the disulfide intermediate.
Esterification: The disulfide intermediate then reacts with acetic acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) dithiodiacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Bis(2-ethylhexyl) dithiodiacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a vulcanization accelerator in the rubber industry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
Bis(2-ethylhexyl) adipate: Another widely used plasticizer with similar applications in the plastic industry.
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar properties but different chemical structure.
Comparison:
Properties
IUPAC Name |
2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4S2/c1-5-9-11-17(7-3)13-23-19(21)15-25-26-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREDCFUZMPDCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977837 | |
Record name | Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62268-47-7 | |
Record name | Acetic acid, 2,2′-dithiobis-, bis(2-ethylhexyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62268-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethylhexyl) dithiodiacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl)-2,2'-dithiobisacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-ethylhexyl) dithiodiacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z52PVE5ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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